5-[(1H-imidazol-1-yl)methyl]pyridin-2-amine
Description
Properties
IUPAC Name |
5-(imidazol-1-ylmethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-9-2-1-8(5-12-9)6-13-4-3-11-7-13/h1-5,7H,6H2,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZUMHORLBDOJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN2C=CN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1H-imidazol-1-yl)methyl]pyridin-2-amine typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles. This reaction can be catalyzed by nickel and proceeds through proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
5-[(1H-imidazol-1-yl)methyl]pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce more saturated imidazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties, particularly against various strains of bacteria. Studies demonstrate that derivatives of imidazole, including 5-[(1H-imidazol-1-yl)methyl]pyridin-2-amine, exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, nitroimidazole derivatives have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Helicobacter pylori, which are known to cause serious infections and gastrointestinal disorders .
Anticancer Research
Research indicates that compounds with imidazole moieties can inhibit cancer cell proliferation. The structure of this compound allows it to interact with biological targets involved in cancer pathways. In vitro studies have demonstrated its potential to inhibit tumor growth by inducing apoptosis in cancer cells .
Biological Research
Enzyme Inhibition
The compound has been studied for its role as an enzyme inhibitor. For example, it has been shown to inhibit β-glucuronidase, an enzyme linked to various pathological conditions including cancer and inflammatory diseases. This inhibition can lead to therapeutic benefits in managing such conditions .
Receptor Modulation
this compound has also been explored for its ability to modulate specific receptors in the central nervous system. Its interaction with neurotransmitter receptors could provide insights into developing treatments for neurological disorders .
Material Science
Synthesis of Functional Materials
In material science, the compound serves as a precursor for synthesizing functional materials with specific electronic or optical properties. Its imidazole group can facilitate coordination with metal ions, leading to the formation of metal-organic frameworks (MOFs) that have applications in gas storage and separation technologies .
Case Studies
Mechanism of Action
The mechanism of action of 5-[(1H-imidazol-1-yl)methyl]pyridin-2-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the compound can interact with biological macromolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-(1H-Imidazol-1-yl)pyridin-2-amine (A656823)
- Structure : Differs by lacking the methylene bridge between the pyridine and imidazole groups.
- Similarity Score : 0.82 (structural similarity to the target compound) .
- Applications: Not explicitly stated, but its structural simplicity suggests utility as a precursor for more complex derivatives.
5-(2-Methyl-1H-imidazol-1-yl)pyridin-2-amine (A137280)
- Structure : Contains a methyl group at position 2 of the imidazole ring.
- Similarity Score : 0.84 .
- Key Differences : The methyl substitution enhances steric bulk and lipophilicity, which could improve membrane permeability or metabolic stability.
- Applications : Marketed as a pharmaceutical intermediate for drug development, highlighting its relevance in medicinal chemistry .
N-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (1c)
- Structure : Replaces the imidazole group with a 1,3,4-oxadiazole ring substituted with a chlorophenyl group.
- Biological Activity: Demonstrates selective anticancer activity against HOP-92 (non-small cell lung cancer) at 10 µM, suggesting that heterocycle substitution patterns significantly influence target selectivity .
3-(2-Methyl-1H-imidazol-1-yl)aniline (A171419)
- Structure : Uses an aniline core instead of pyridine.
- Similarity Score : 0.98 (high structural similarity despite core difference) .
- Key Differences : The aniline core may alter electronic properties and hydrogen-bonding interactions compared to pyridine-based analogs.
{1-Methyl-5-[2-(5-Trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine
- Structure : A more complex derivative with a benzimidazole core, trifluoromethyl groups, and pyridine-imidazole linkages.
- Key Differences : The trifluoromethyl groups enhance metabolic resistance and binding to hydrophobic pockets in enzymes.
Comparative Analysis Table
Key Research Findings
- Structural Flexibility : The methylene bridge in the target compound allows for conformational adaptability, which may improve interactions with dynamic binding sites compared to rigid analogs like 5-(1H-imidazol-1-yl)pyridin-2-amine .
- Substituent Effects : Methyl or trifluoromethyl groups enhance pharmacokinetic properties (e.g., half-life) but may reduce solubility .
- Heterocycle Impact : Replacing imidazole with oxadiazole (as in compound 1c) shifts biological activity profiles, emphasizing the role of heterocycle electronegativity in target engagement .
Biological Activity
5-[(1H-imidazol-1-yl)methyl]pyridin-2-amine is a compound that has garnered attention in recent years due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article presents a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an imidazole ring attached to a pyridine moiety. The structural formula can be represented as follows:
This compound's unique structure contributes to its potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
| Klebsiella pneumoniae | 32 µg/mL |
These results indicate that the compound exhibits significant antibacterial activity, comparable to standard antibiotics such as ampicillin and ciprofloxacin .
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of several cancer types:
| Cancer Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| MCF7 (Breast) | 10 | Moderate inhibition |
| NCI-H460 (Lung) | 8 | Significant inhibition |
| A549 (Lung) | 12 | Moderate inhibition |
| HT29 (Colon) | 15 | Significant inhibition |
In vitro studies have demonstrated that this compound induces apoptosis in cancer cells, suggesting its potential as a therapeutic agent for cancer treatment .
The mechanism by which this compound exerts its biological effects is believed to involve the modulation of key signaling pathways. Research indicates that it may inhibit specific protein kinases involved in cell proliferation and survival, thus promoting apoptosis in cancer cells .
Case Studies
A recent case study involving patients with p53-deficient tumors treated with derivatives of this compound showed promising results. Patients exhibited reduced tumor sizes and improved survival rates, indicating the potential for clinical application .
Q & A
Q. What are the common synthetic routes for 5-[(1H-imidazol-1-yl)methyl]pyridin-2-amine, and how do reaction conditions influence yield?
The compound can be synthesized via one-pot reactions involving aromatic aldehydes and aminothiazole derivatives. For example, analogous structures are synthesized by reacting cyanoacetamide derivatives with aminothiazole and aldehydes under reflux conditions . Alkylation steps, such as the use of 2,6-bis(bromomethyl)pyridine, can further functionalize the core structure, though yields depend on solvent polarity and temperature control . Microwave-assisted synthesis may improve efficiency for similar imidazole-containing compounds .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Single-crystal X-ray diffraction is critical for confirming molecular geometry, as demonstrated for related benzimidazole-pyridine hybrids (R factor ≤ 0.044) . Complementary techniques include:
- ¹H/¹³C NMR : To verify proton environments and carbon connectivity, particularly for distinguishing imidazole and pyridine protons .
- IR spectroscopy : Identifies functional groups like C=N and N-H stretches .
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
Q. How should researchers design initial biological activity screens for this compound?
Prioritize assays targeting imidazole/pyridine pharmacophores, such as:
- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases linked to the compound’s scaffold .
Q. What are the key solubility and formulation challenges for this compound?
The compound’s hydrophobicity (due to aromatic rings) necessitates formulation with surfactants (e.g., polysorbate 80) or cyclodextrins. Salts of structurally similar benzimidazolyl pyridyl ethers show improved solubility in polar aprotic solvents like DMSO, which is critical for in vivo studies . Stability testing under varying pH (2–9) and temperature (4–40°C) is recommended to identify degradation products .
Q. How does the compound’s stability vary under different storage conditions?
Accelerated stability studies (40°C/75% RH for 6 months) for analogous compounds indicate:
- Light sensitivity : Degradation by >10% under UV exposure; use amber vials .
- Oxidative stability : Add antioxidants (e.g., BHT) if thioether groups are present .
- Hygroscopicity : Dynamic vapor sorption (DVS) analysis guides desiccant use during storage .
Advanced Research Questions
Q. How can synthetic yields be optimized when low efficiency occurs in aza-Michael addition steps?
- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to enhance nucleophilicity of the imidazole nitrogen .
- Solvent optimization : Switch from DMF to ionic liquids (e.g., [BMIM][BF₄]) to reduce side reactions .
- Microwave irradiation : Reduces reaction time from 24 hours to <1 hour while maintaining yields >85% .
Q. What analytical approaches resolve contradictions between in vitro and in vivo biological activity data?
- Metabolite profiling : LC-MS/MS to identify active/inactive metabolites altering efficacy .
- Protein binding assays : Measure plasma protein interaction (e.g., albumin) using equilibrium dialysis .
- Dose-response recalibration : Adjust in vivo dosing based on pharmacokinetic parameters (e.g., t₁/₂, AUC) .
Q. What methodologies assess the environmental fate and degradation pathways of this compound?
- Abiotic degradation : Hydrolysis studies at pH 4, 7, and 9, monitored via HPLC-UV .
- Biotic degradation : Soil microcosm experiments with LC-HRMS to identify microbial metabolites .
- QSAR modeling : Predict ecotoxicity using logP and topological polar surface area (TPSA) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina to simulate binding to uPAR or kinase domains, validated by free energy calculations (ΔG ≤ -8 kcal/mol) .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories .
- ADMET prediction : SwissADME or ProTox-II for toxicity risk assessment .
Q. What experimental designs are suitable for multi-parametric biological assays?
Adopt split-plot designs to evaluate variables like concentration, exposure time, and cell type. For example:
- Randomized blocks : Assign treatments to cell lines (plots) and replicate measurements (subplots) to minimize batch effects .
- Response surface methodology (RSM) : Optimize synergistic drug combinations using central composite design .
- High-content screening : Automated imaging (e.g., CellProfiler) quantifies apoptosis, ROS, and mitochondrial membrane potential in parallel .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
